![molecular formula C17H16O B14505770 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane CAS No. 64218-71-9](/img/structure/B14505770.png)
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound contains two phenyl groups and an oxirane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts . Another approach involves the use of photochemistry to achieve the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of different alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.
Scientific Research Applications
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and drug interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its oxirane ring and phenyl groups. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane oxide
- Cyclopentene epoxide
- 1,2-Epoxycyclopentane
- Epoxycyclopentane
Uniqueness
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is unique due to the presence of two phenyl groups and an oxirane ring within a bicyclic structure. This combination of features makes it distinct from other similar compounds, which may lack one or more of these elements .
Properties
CAS No. |
64218-71-9 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,2-diphenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H16O/c1-3-7-13(8-4-1)15-11-12-16-17(15,18-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
JBCUAELIUOCOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C3=CC=CC=C3)(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
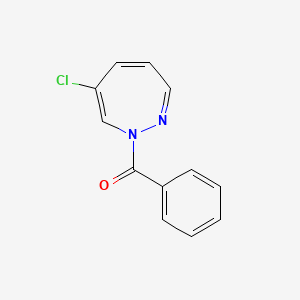
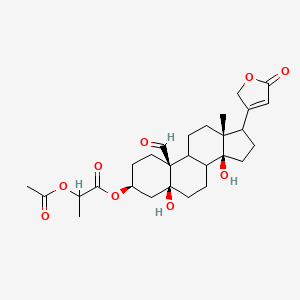
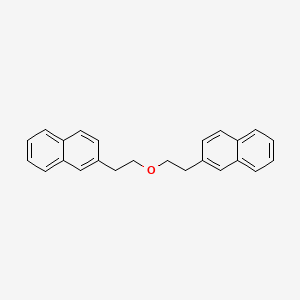
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
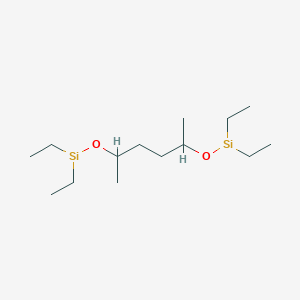
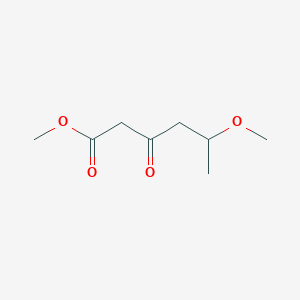
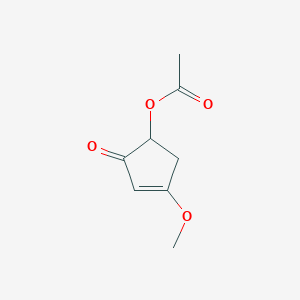
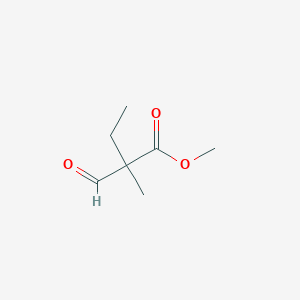
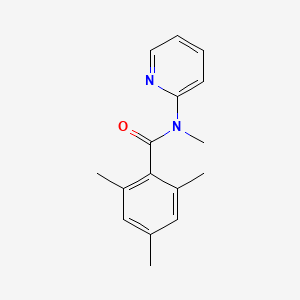
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
